Isoliensinine

Übersicht

Beschreibung

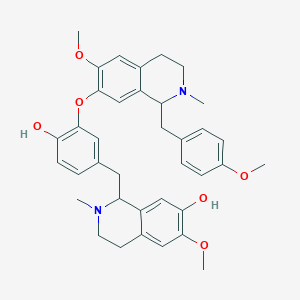

Isoliensinine is a bisbenzylisoquinoline alkaloid isolated from Nelumbo nucifera Gaertn. (lotus plant), primarily found in the green embryo of lotus seeds ("Lian Zi Xin") . It exhibits diverse pharmacological activities, including antitumor, cardioprotective, antioxidant, anti-HIV, and anti-Alzheimer's effects . Structurally, it features two benzylisoquinoline units linked by ether bonds, with methoxy and hydroxyl substituents influencing its solubility and bioactivity.

Vorbereitungsmethoden

Extraction Methods from Natural Sources

Solvent-Based Extraction and Acid-Base Partitioning

The most widely adopted industrial method involves methanol or ethanol leaching followed by acid-base partitioning. As detailed in Patent CN1117735C , dried lotus embryos are pretreated with 3% sodium carbonate to enhance alkaloid solubility. Subsequent methanol extraction (4 L/kg plant material) at room temperature for 7 days yields a crude alkaloid mixture. Acidification with hydrochloric acid (pH 2–3) precipitates non-polar impurities, while ether degreasing removes lipids. The aqueous phase is basified with ammonia to pH 9–10, facilitating chloroform extraction of total alkaloids.

Key Data:

Crystallization-Based Purification

This compound is isolated from the phenolic alkaloid fraction via pH-controlled crystallization. Dissolving the fraction in anhydrous methanol and adjusting pH to 2–3 with perchloric acid induces selective crystallization of liensinine perchlorate at 4°C . The mother liquor is then treated with ammonia to precipitate this compound, which is further purified via recrystallization in benzene-ethyl acetate (95:5) .

Optimization Metrics:

-

Crystallization Efficiency: 70–80% recovery of this compound hydrochloride .

-

Final Purity: >90% this compound after two recrystallization cycles .

Synthetic Approaches to this compound

Chemical Synthesis via Ullmann Coupling

Kametani et al. pioneered the total synthesis of this compound using Ullmann coupling . The route begins with condensation of 4-benzyloxy-3-methoxyphenethylamine and 4-methoxyphenylacetic acid, followed by Bischler–Napieralski cyclization to form 3,4-dihydroisoquinoline intermediates. Ullmann coupling of O-methyl-N-methylcoclaurine derivatives yields diastereomeric OO-dibenzylthis compound, which is hydrolyzed to this compound .

Synthetic Challenges:

-

Steric Hindrance: Low yields (~15%) due to poor regioselectivity during coupling .

-

Purification Complexity: Requires high-performance countercurrent chromatography (HPCCC) to resolve diastereomers .

Biosynthetic Pathways

This compound biosynthesis follows the benzylisoquinoline alkaloid (BIA) pathway, starting with tyrosine-derived dopamine and 4-hydroxyphenylacetaldehyde. Key enzymes include norcoclaurine synthase (NCS) and cytochrome P450 oxidases (Cyp80A1) . Metabolic engineering in Escherichia coli and yeast has achieved milligram-scale production, though yields remain suboptimal for industrial use .

Advanced Purification Techniques

Countercurrent Chromatography (CCC)

CCC separates this compound from complex matrices using a biphasic solvent system (e.g., n-hexane-ethyl acetate-methanol-water) . This method achieves >95% purity in a single run, outperforming traditional column chromatography .

Comparative Performance:

| Parameter | Silica Gel Column | CCC |

|---|---|---|

| Purity (%) | 80–85 | 95–98 |

| Recovery (%) | 60–70 | 85–90 |

| Solvent Consumption | 10 L/kg | 5 L/kg |

Medium-Pressure Liquid Chromatography (MPLC)

MPLC with silica gel H (300–400 mesh) and gradient elution (dichloromethane:methanol:diethylamine = 100:5:2) resolves this compound from neferine and liensinine . Fractions are monitored by thin-layer chromatography (TLC), yielding 2.5 g this compound from 50 g total alkaloids .

Industrial-Scale Production Workflows

Integrated Extraction-Purification Pipeline

A representative large-scale protocol involves:

-

Batch Extraction: 100 kg lotus embryos → 1.2 kg total alkaloids .

-

Acid-Base Partitioning: 85% recovery of phenolic alkaloids .

-

CCC Purification: 8-hour run → 900 g this compound (98% purity) .

Economic Metrics:

Analyse Chemischer Reaktionen

Reaktionstypen

Isoliensinine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Gängige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Chinon-Derivaten führen, während die Reduktion verschiedene Alkaloid-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

Isoliensinine exhibits potent anti-cancer properties across several cancer types:

- Breast Cancer : Research indicates that this compound induces apoptosis in triple-negative breast cancer cells (MDA-MB-231) by activating p38 MAPK and JNK signaling pathways. The compound demonstrated significant cytotoxicity, with IC50 values decreasing over time, indicating a time-dependent effect on cell viability .

- Cervical Cancer : In cervical cancer cell lines (HeLa, Siha), this compound was shown to induce cell cycle arrest at the G0/G1 phase by upregulating p21 and downregulating CDK2 and cyclin E. It also promotes apoptosis through the AKT/GSK3α pathway, suggesting a novel therapeutic strategy against cervical cancer .

- Gastric Cancer : this compound suppresses gastric cancer cell proliferation by targeting TGFBR1 and regulating the TGF-β-Smad signaling pathway, highlighting its potential as a treatment for this aggressive cancer type .

- Combination Therapy : In studies combining this compound with paclitaxel, enhanced cytotoxic effects were observed, suggesting that this compound can augment the efficacy of existing chemotherapeutic agents .

Renal Protection

This compound has shown promise in renal health:

- Renal Fibrosis : In spontaneously hypertensive rats, this compound attenuated renal fibrosis and improved renal pathological injury. It inhibited the TGF-β1/Smad2/3 signaling pathway, which is crucial in collagen formation and extracellular matrix interactions . This indicates its potential utility in treating chronic kidney diseases characterized by fibrosis.

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties:

- Bone Health : this compound suppresses osteoclast formation and bone resorption through NF-κB signaling pathways. This suggests its potential role in managing osteoporosis and other bone-related disorders by inhibiting osteoclastogenesis .

Stress Management

Recent studies have highlighted this compound's role in stress-related conditions:

- Hair Greying Prevention : this compound has been identified as an effective agent in preventing stress-induced hair greying by blocking β2-adrenoceptors, which play a role in the stress response affecting hair follicles . This application opens avenues for developing cosmetic products targeting hair health.

Summary Table of Applications

Wirkmechanismus

Isoliensinine exerts its effects through various molecular targets and pathways. It has been shown to inhibit late sodium current and L-type calcium current in ventricular myocytes, which contributes to its antiarrhythmic action . Additionally, this compound induces apoptosis in cancer cells by generating reactive oxygen species and activating the p38 MAPK/JNK pathway . It also inhibits the TGF-β1/Smad2/3 signaling pathway, which is involved in renal fibrosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bisbenzylisoquinoline Alkaloids

Isoliensinine shares structural and functional similarities with other bisbenzylisoquinoline alkaloids, such as neferine, liensinine, tetrandrine, and dauricine. Below is a detailed comparison:

Structural and Source Comparison

Pharmacological Activity Comparison

Antitumor Effects

- This compound : Induces apoptosis in triple-negative breast cancer (TNBC) cells via ROS generation and p38 MAPK/JNK activation. IC50 values: 22.78 µM (48 h in MDA-MB-231 cells).

- Neferine : Activates mitochondrial ROS in HepG2 cells but shows weaker potency in TNBC compared to this compound.

- Liensinine : Minimal cytotoxicity in TNBC; IC50 >40 µM.

Antioxidant Effects

- This compound : Reduces oxidative stress in D-galactose-induced aging mice and paraquat-induced lung injury by enhancing SOD activity and lowering MDA.

- Neferine : Dual role as antioxidant (endothelial cells) and pro-oxidant (cancer cells).

Cardiovascular Effects

- This compound : Inhibits angiotensin II-induced vascular smooth muscle proliferation via PDGF-β and TGF-β1 suppression.

- Tetrandrine : Calcium channel blocker with antihypertensive and antiarrhythmic effects.

Neuroprotective Effects

- This compound : Inhibits butyrylcholinesterase (BChE) with IC50 = 15.51 µM, stronger than liensinine (58.25 µmol/g) and neferine (46.81 µmol/g).

- Liensinine : Weak BChE inhibition compared to this compound.

Pharmacokinetic Comparison

Clinical Potential and Limitations

- This compound: Advantages include safety (edible plant origin) and multitarget activity. Limitations: Poor solubility (requires nanoformulations) and micromolar-level potency.

- Neferine : Higher solubility but inconsistent ROS modulation across cell types.

Key Research Findings

Table 1: Comparative Anticancer Activity in TNBC Cells

| Compound | IC50 (48 h, µM) | Apoptosis Induction | ROS Selectivity |

|---|---|---|---|

| This compound | 22.78 | High (p38/JNK) | Cancer-specific |

| Neferine | 46.81 | Moderate | Context-dependent |

| Liensinine | >40 | Low | None |

Table 2: Enzyme Inhibition Profiles

| Compound | BChE IC50 (µM) | AChE IC50 (µM) |

|---|---|---|

| This compound | 15.51 | 6.82 |

| Neferine | 46.81 | 58.25 |

| Liensinine | 58.25 | >100 |

Biologische Aktivität

Isoliensinine, a bibenzyl isoquinoline alkaloid derived from the lotus plant (Nelumbo nucifera), has garnered significant attention for its diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB-231). The compound activates the p38 MAPK and JNK signaling pathways, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

- Cell Cycle Arrest : In cervical cancer cells, this compound induces cell cycle arrest at the G0/G1 phase by upregulating p21 and downregulating cyclin E and CDK2. This mechanism is critical for its anti-cancer properties .

- Autophagy Induction : this compound also promotes autophagy in various cell types, including breast cancer cells. It activates the AMPK–TSC2–mTOR signaling pathway, which is essential for autophagy regulation .

- Renal Protection : Recent studies indicate that this compound can ameliorate renal fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway in spontaneously hypertensive rats (SHRs). This suggests potential applications in treating renal injuries .

1. Cervical Cancer Treatment

A study demonstrated that this compound significantly inhibited cervical cancer cell proliferation and induced apoptosis through the AKT/GSK3α pathway. The compound was found to downregulate myeloid-cell leukemia 1 (MCL-1) expression and activate caspase-9, showcasing its potential as a therapeutic agent against cervical cancer .

2. Triple-Negative Breast Cancer

In another investigation, this compound exhibited potent cytotoxic effects on MDA-MB-231 cells, with an IC50 value significantly lower than that for normal breast epithelial cells (MCF-10A). The study highlighted that this compound's induction of ROS was crucial for its anti-proliferative effects on cancer cells .

3. Renal Injury in Hypertensive Rats

A recent study involving SHRs showed that treatment with this compound led to significant improvements in renal pathology, including reduced collagen deposition and activation of fibrotic pathways. This establishes this compound as a candidate for managing renal complications in hypertensive conditions .

Pharmacological Properties

This compound exhibits several pharmacological properties:

| Property | Description |

|---|---|

| Anti-Cancer Activity | Induces apoptosis and cell cycle arrest in various cancer types |

| Cardiovascular Protection | Potentially improves cardiovascular health through various mechanisms |

| Diabetes Management | May improve symptoms related to diabetes |

| Neuroprotective Effects | Potential benefits in Alzheimer's disease treatment |

| Anti-HIV Activity | Exhibits antiviral properties against HIV |

Q & A

Basic Research Questions

Q. What are the primary pharmacological activities of isoliensinine, and what experimental models have been used to validate them?

this compound exhibits antitumor, antioxidant, cardiovascular protective, anti-HIV, and antidiabetic activities. Key experimental models include:

- Antitumor : MDA-MB-231 (breast cancer), C33A, and HeLa (cervical cancer) cells treated with this compound (1–40 µM) and analyzed via CCK-8 assays and Western blotting .

- Cardiovascular protection : Rat models of left ventricular hypertrophy and arrhythmia induced by aortic stenosis or drug administration (e.g., ouabain), with this compound (10–20 mg/kg) reducing hypertrophy and arrhythmia via calcium channel modulation .

- Anti-HIV : H9 cell models infected with HIV-1, demonstrating EC50 <0.8 µg/mL via p24 antigen level measurement .

Q. What methodologies are commonly employed to assess this compound’s bioavailability and metabolic stability?

Pharmacokinetic studies in rats and beagle dogs use high-performance liquid chromatography (HPLC) and mass spectrometry to identify metabolites. Key findings:

- Oral bioavailability of bisbenzylisoquinoline alkaloids reaches 62.5% in rats, with this compound showing a two-compartment open model post-IV administration .

- Liver microsomal studies reveal phase I metabolites (e.g., 2-N-desmethylthis compound) via N-/O-demethylation, though specific CYP450 enzymes involved remain unclear .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data, such as the presence/absence of double peaks in this compound’s concentration-time curve?

Discrepancies in double-peak observations (e.g., Huang et al. vs. Hu et al.) may arise from differences in administration protocols, animal models, or analytical techniques. Methodological recommendations:

- Standardize fasting conditions, dosing intervals, and sampling time points across studies.

- Use stable isotope-labeled this compound to track absorption phases and validate assays via tandem mass spectrometry .

Q. What experimental designs are optimal for evaluating this compound’s pro-apoptotic mechanisms in triple-negative breast cancer (TNBC) cells?

- ROS-dependent apoptosis : Treat MDA-MB-231 cells with this compound (10–40 µM) and measure ROS levels via DCFH-DA fluorescence. Confirm ROS-mediated apoptosis using scavengers like N-acetyl cysteine (NAC), which attenuates caspase-3/PARP-1 cleavage .

- Pathway activation : Combine this compound with p38 MAPK (SB203580) or JNK (SP600125) inhibitors to assess pathway-specific effects. Use siRNA knockdown to validate target roles in apoptosis .

Q. How can this compound’s poor aqueous solubility be addressed to improve its therapeutic efficacy?

Structural modifications or formulation strategies include:

- Lipid-based carriers : Prepare liposomes or nanoparticles to enhance solubility and bioavailability.

- Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) to improve aqueous stability.

- Cocrystallization : Explore co-crystals with ascorbic acid or cyclodextrins to optimize dissolution rates .

Q. Methodological Challenges & Data Interpretation

Q. What are the limitations of current in vitro models for studying this compound’s neuroprotective effects in Alzheimer’s disease?

Existing studies focus on BChE inhibition but lack mechanistic depth. Recommendations:

- Use transgenic mouse models (e.g., APP/PS1) to assess amyloid-β modulation.

- Employ single-cell RNA sequencing to identify this compound’s impact on neuronal inflammation pathways .

Q. How do conflicting reports on this compound’s interaction with CYP3A4 impact drug combination studies?

While this compound weakly interacts with CYP3A4 in vitro, its clinical relevance remains unclear. Mitigation strategies:

- Conduct human liver microsome assays with CYP3A4-specific substrates (e.g., midazolam).

- Use P-gp inhibitors (e.g., verapamil) in Caco-2/MDCK-MDR1 models to assess transporter-mediated drug interactions .

Q. Tables of Key Data

Table 1: Antitumor Activity of this compound in Breast Cancer Models

| Cell Line | Treatment (µM) | Duration (h) | IC50 (µM) | Key Mechanism | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 | 1–40 | 48 | 22.78 | ROS↑, p38/JNK activation | |

| MCF-10A (normal) | 1–40 | 48 | 86.22 | Minimal ROS/apoptosis |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Model | Reference |

|---|---|---|---|

| Bioavailability | 62.5% | Oral administration | |

| Half-life (t1/2β) | >t1/2α | Two-compartment | |

| Volume of Distribution (Vd) | 0.647 L/kg | IV administration |

Eigenschaften

IUPAC Name |

(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPXZTKPPINUKN-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218346 | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6817-41-0 | |

| Record name | (+)-Isoliensinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6817-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliensinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.